

Spectroscopic and Structural Analysis of Phenylsulfonyl Pyrazoles: A Technical Guide

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Compound of Interest

Compound Name: **1-(Phenylsulfonyl)-1H-pyrazole**

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for phenylsulfonyl pyrazoles, with a focus on Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of specific experimental data for the unsubstituted **1-(Phenylsulfonyl)-1H-pyrazole**, this document presents a detailed analysis of the closely related and well-characterized derivative, **3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole**. The methodologies and data presented serve as a representative example for this class of compounds.

Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole.

Table 1: ^1H NMR Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole[1]

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz	Assignment
7.86	dd, $J = 7.9, 1.4$	Protons on the phenylsulfonyl group
7.77–7.73	m	Protons on the phenylsulfonyl group
7.58–7.55	m	Proton on the phenylsulfonyl group
7.51–7.48	m	Proton on the phenylsulfonyl group
7.57–7.45	m	Protons on the diphenyl groups
7.43–7.39	m	Protons on the diphenyl groups
6.63	s	Proton on the pyrazole ring (H-4)

Table 2: ^{13}C NMR Spectroscopic Data for 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole[1]

Chemical Shift (δ) ppm	Assignment
155.35	Carbon on the pyrazole ring (C-3 or C-5)
149.56	Carbon on the pyrazole ring (C-3 or C-5)
137.80	Quaternary carbon on the phenylsulfonyl group
134.12	Carbon on the phenylsulfonyl group
131.25	Quaternary carbon on a phenyl group
130.00	Carbon on a phenyl group
129.53	Carbon on the phenylsulfonyl group
129.47	Carbon on a phenyl group
129.38	Carbon on a phenyl group
129.01	Carbon on a phenyl group
128.72	Carbon on a phenyl group
127.97	Carbon on the phenylsulfonyl group
127.85	Carbon on a phenyl group
126.47	Carbon on a phenyl group
109.63	Carbon on the pyrazole ring (C-4)

Experimental Protocols

General Synthesis of 1-Tosyl-1H-pyrazoles[1]

A mixture of the corresponding 1H-pyrazole (0.2 mmol) and a suitable solvent (e.g., [HDBU]
[OAc], 2.0 mL) is stirred at 95 °C under an air atmosphere for 12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using appropriate chromatographic techniques.

General Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peak.
- ^{13}C NMR Acquisition: ^{13}C NMR spectra are acquired with proton decoupling. A sufficient number of scans are averaged to obtain a clear spectrum. Chemical shifts are reported in ppm relative to TMS or the deuterated solvent.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole and highlights the key atomic positions relevant to the NMR data.

Caption: Structure of 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole.

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References

- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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